An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-3-phenylpentanamide
An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-3-phenylpentanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Hydroxy-3-phenylpentanamide (B136938), a compound with potential neuroprotective and antitumor activities.[1] This document details plausible synthetic routes, experimental protocols, and expected characterization data.
Introduction
3-Hydroxy-3-phenylpentanamide (C₁₁H₁₅NO₂) is a tertiary alcohol and a primary amide.[2] Compounds within this class have garnered interest in the scientific community for their potential therapeutic applications. Preliminary studies suggest that 3-Hydroxy-3-phenylpentanamide may exhibit neuroprotective effects, offering potential benefits in the context of ischemic brain injury and cerebral hemorrhage.[1] Furthermore, it has been investigated for its potential as an agent to suppress anxiety, depression, and addiction.[1] In the field of oncology, this compound has shown potential antitumor activity by inducing apoptosis and inhibiting tumor growth.[1] It has also been noted for its protective effects against epileptic seizures.[1] This guide will provide a detailed exploration of the chemical synthesis and analytical characterization of this promising compound.
Synthesis of 3-Hydroxy-3-phenylpentanamide
The synthesis of 3-Hydroxy-3-phenylpentanamide can be approached through established organometallic reactions, primarily the Grignard reaction and the Reformatsky reaction. Both methods involve the nucleophilic addition to a carbonyl group to form the desired tertiary alcohol.
Grignard Reaction Approach
A plausible Grignard synthesis of 3-Hydroxy-3-phenylpentanamide involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a suitable β-keto amide. An alternative is the reaction of an appropriate Grignard reagent with an ester, which proceeds through a ketone intermediate.[3][4]
Reaction Scheme:
A potential Grignard pathway could involve the reaction of ethylmagnesium bromide (C₂H₅MgBr) with benzoylacetamide (C₉H₉NO₂). The Grignard reagent would add to the ketone carbonyl to form the tertiary alcohol.
Experimental Protocol (Hypothetical):
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Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. Anhydrous diethyl ether is added to cover the magnesium. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.
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Reaction with Benzoylacetamide: A solution of benzoylacetamide in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to the cooled Grignard reagent solution under a nitrogen atmosphere. The reaction mixture is stirred at room temperature and then refluxed to ensure completion.
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Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude 3-Hydroxy-3-phenylpentanamide can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Reformatsky Reaction Approach
The Reformatsky reaction provides an alternative route, typically involving the reaction of an α-haloester with a ketone in the presence of zinc.[5][6][7] For the synthesis of an amide, a modification using an α-bromoamide would be necessary.
Reaction Scheme:
This approach would involve the reaction of propiophenone (B1677668) (C₉H₁₀O) with an organozinc reagent derived from 2-bromoacetamide (B1266107) (C₂H₄BrNO) in the presence of activated zinc.
Experimental Protocol (Hypothetical):
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Activation of Zinc: Zinc dust is activated by washing with dilute hydrochloric acid, followed by water, ethanol, and diethyl ether, and then dried under vacuum.
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Reaction: To a suspension of activated zinc in anhydrous THF, a solution of propiophenone and 2-bromoacetamide in THF is added dropwise. The reaction mixture is heated to initiate the reaction and then refluxed until the starting materials are consumed (monitored by TLC).
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Workup: The reaction mixture is cooled and quenched with a saturated aqueous solution of ammonium chloride. The resulting mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel or recrystallization to afford 3-Hydroxy-3-phenylpentanamide.
Characterization Data
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | PubChem[2] |
| Molecular Weight | 193.24 g/mol | PubChem[2] |
| XLogP3 (Predicted) | 0.6 | PubChem[2] |
| Monoisotopic Mass | 193.11028 Da | PubChem[2] |
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 194.11756 | 143.6 |
| [M+Na]⁺ | 216.09950 | 149.3 |
| [M-H]⁻ | 192.10300 | 145.2 |
| [M+NH₄]⁺ | 211.14410 | 161.7 |
| [M+K]⁺ | 232.07344 | 146.9 |
| [M+H-H₂O]⁺ | 176.10754 | 138.0 |
| Data sourced from PubChem and calculated using CCSbase.[2] |
Table 3: Expected Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ (ppm): 7.2-7.5 (m, 5H, Ar-H), ~5.5 (br s, 2H, -NH₂), ~4.0 (s, 1H, -OH), 2.5-2.7 (m, 2H, -CH₂-), 1.7-1.9 (q, 2H, -CH₂-CH₃), 0.8-1.0 (t, 3H, -CH₃) |
| ¹³C NMR | δ (ppm): ~175 (C=O), ~145 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~125 (Ar-CH), ~75 (C-OH), ~45 (-CH₂-), ~35 (-CH₂-CH₃), ~8 (-CH₃) |
| IR (cm⁻¹) | ~3400-3200 (O-H and N-H stretching), ~3050 (Ar C-H stretching), ~2950 (Aliphatic C-H stretching), ~1650 (C=O stretching, Amide I), ~1600 (N-H bending, Amide II) |
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 3-Hydroxy-3-phenylpentanamide.
Caption: Generalized workflow for synthesis and purification.
Potential Neuroprotective Signaling Pathway
While the specific mechanisms for 3-Hydroxy-3-phenylpentanamide are not yet fully elucidated, a potential neuroprotective signaling pathway could involve the modulation of inflammatory and apoptotic cascades.
Caption: Potential neuroprotective mechanism of action.
Potential Antitumor Signaling Pathway
The antitumor activity of 3-Hydroxy-3-phenylpentanamide is suggested to involve the induction of apoptosis.[1] A simplified potential pathway is depicted below.
Caption: Potential mechanism of antitumor activity via apoptosis.
Conclusion
3-Hydroxy-3-phenylpentanamide presents as a molecule of significant interest for its potential therapeutic applications in neurology and oncology. While specific, detailed experimental data on its synthesis and characterization are not yet widely published, this guide provides a robust framework based on established chemical principles and data from analogous structures. The proposed Grignard and Reformatsky reaction protocols offer viable pathways for its synthesis. Further research is warranted to fully elucidate its pharmacological profile and mechanisms of action, which will be crucial for its potential development as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PubChemLite - 3-hydroxy-3-phenylpentanamide (C11H15NO2) [pubchemlite.lcsb.uni.lu]
- 3. adichemistry.com [adichemistry.com]
- 4. quora.com [quora.com]
- 5. Reformatsky Reaction [organic-chemistry.org]
- 6. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
